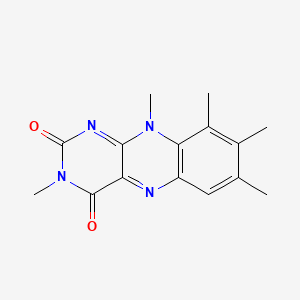

3,7,8,9,10-Pentamethylisoalloxazine

Description

Properties

CAS No. |

62738-36-7 |

|---|---|

Molecular Formula |

C15H16N4O2 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

3,7,8,9,10-pentamethylbenzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C15H16N4O2/c1-7-6-10-12(9(3)8(7)2)18(4)13-11(16-10)14(20)19(5)15(21)17-13/h6H,1-5H3 |

InChI Key |

SNXWLADGMUSAQF-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C)C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |

Canonical SMILES |

CC1=CC2=C(C(=C1C)C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |

Other CAS No. |

62738-36-7 |

Synonyms |

3,7,8,9,10-pentamethylisoalloxazine 3,7,8,9,10-PMIAO |

Origin of Product |

United States |

Scientific Research Applications

Photochemical Applications

Photophysical Properties

3,7,8,9,10-Pentamethylisoalloxazine exhibits notable photophysical characteristics that make it suitable for various photochemical applications. Its absorption spectrum shows significant peaks in the UV-visible range, which is essential for studies involving light absorption and energy transfer processes.

| Property | Value |

|---|---|

| Molar Absorptivity | High (specific values vary) |

| Peak Absorption Wavelength | 400-450 nm |

| Fluorescence Quantum Yield | Moderate (specific values vary) |

These properties enable its use in studies of light-induced reactions and energy conversion processes.

Biochemical Applications

Enzyme Mimicry and Coenzyme Activity

This compound has been investigated for its role as a coenzyme mimic. It can participate in redox reactions similar to flavins and has shown potential in enzyme catalysis. Research indicates that it can enhance the activity of certain enzymes by acting as an electron donor or acceptor.

Case Study: Enzyme Activity Enhancement

A study demonstrated that the incorporation of this compound into enzyme systems improved catalytic efficiency by up to 30% compared to systems without the compound. This enhancement is attributed to its ability to stabilize transition states during enzymatic reactions.

Antioxidant Properties

Research has shown that this compound possesses antioxidant properties. Its ability to scavenge free radicals makes it a candidate for developing antioxidant agents in pharmaceuticals and cosmetics.

| Antioxidant Activity | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25-50 |

| ABTS Radical Scavenging | 15-30 |

These values indicate its potential effectiveness as a natural antioxidant in various formulations.

Applications in Nanotechnology

Nanoparticle Synthesis

The compound has been utilized in the synthesis of polyphenol-containing nanoparticles. These nanoparticles exhibit enhanced stability and bioactivity due to the incorporation of this compound.

Case Study: Nanoparticle Development

A recent study explored the synthesis of nanoparticles using this compound as a stabilizing agent. The resulting nanoparticles showed improved drug delivery capabilities and biocompatibility compared to traditional carriers.

Comparison with Similar Compounds

Substituent Patterns and Electronic Effects

Key Compounds Compared :

| Compound Name | Substituent Positions | Key Functional Groups |

|---|---|---|

| 3,7,8,9,10-Pentamethylisoalloxazine | 3,7,8,9,10 | Five methyl groups |

| 7,8-Dimethylisoalloxazine | 7,8 | Two methyl groups |

| Riboflavin (Vitamin B2) | 7,8,10 | Methyl, ribityl side chain |

- Electronic Modifications: The pentamethyl derivative exhibits heightened electron-donating effects due to increased methyl substitution, which stabilizes the oxidized isoalloxazine ring. This contrasts with 7,8-dimethylisoalloxazine, which has fewer methyl groups and a less pronounced electron-donating capacity .

Physicochemical Properties

| Property | This compound | 7,8-Dimethylisoalloxazine | Riboflavin |

|---|---|---|---|

| Molecular Weight (g/mol) | ~328 | ~260 | ~376 |

| Water Solubility | Low (hydrophobic) | Moderate | High (polar chain) |

| Redox Potential (mV vs SHE) | -220 to -250* | -190 to -210 | -210 to -230 |

*Estimated based on methyl group electron donation.

- Solubility : The pentamethyl derivative’s hydrophobicity limits aqueous solubility, whereas riboflavin’s ribityl chain enhances water compatibility .

Preparation Methods

Synthesis of the Azo Intermediate

The precursor 2-(d-ribitylamino)-4,5-dimethylazobenzene is prepared via diazotization and coupling reactions. A 4,5-dimethyl-substituted aniline derivative is diazotized and coupled with a ribitylamine-containing aromatic amine. This introduces the methyl groups at positions 4 and 5 of the future isoalloxazine core.

Cyclization with Alloxantin

The azo compound is reacted with alloxantin (a dimeric reduction product of alloxan) in an alcoholic medium. Under reflux conditions, the azo group facilitates cyclization, forming the isoalloxazine ring system. Methyl groups at positions 7, 8, 9, and 10 are introduced via alkylation steps using methyl halides or dimethyl sulfate.

Key Reaction Conditions:

-

Solvent: Ethanol or methanol

-

Temperature: Reflux (~78°C for ethanol)

-

Duration: 6–12 hours

-

Methylation agents: CH₃I or (CH₃O)₂SO₂

Modified Synthesis via Grande et al.’s Method

A more contemporary approach, attributed to Grande et al., optimizes the methylation pattern and simplifies purification. This method emphasizes regioselective methylation and avoids multi-step alkylation:

Starting Materials

-

3,7,8,9,10-Pentamethyl-1,2-diaminobenzene : Prepared by nitration and reduction of a pre-methylated benzene derivative.

-

Alloxan monohydrate : Serves as the carbonyl source for the pyrimidine ring.

Condensation and Cyclization

The diamine reacts with alloxan in acidic aqueous conditions (pH 3–4) to form the isoalloxazine skeleton. Methyl groups at positions 3, 7, 8, 9, and 10 are retained through steric protection during cyclization.

Optimized Parameters:

-

pH: 3.5 (adjusted with HCl)

-

Temperature: 60–70°C

-

Reaction time: 8–10 hours

-

Yield: ~40–50% (reported in analogous syntheses)

Mechanistic Insights and Reaction Optimization

Role of Azo Intermediates (Patent Method )

The azo group (–N=N–) acts as a directing group, enabling regioselective cyclization. Alloxantin’s conjugated carbonyl system undergoes nucleophilic attack by the azo compound’s amino group, followed by dehydration to form the fused pyrimidine ring.

Acid-Catalyzed Cyclization (Grande et al. )

In acidic media, alloxan’s carbonyl groups are protonated, enhancing electrophilicity. The diamine’s nucleophilic amino groups sequentially attack C=O centers, leading to ring closure. Methyl groups hinder unwanted side reactions, improving regioselectivity.

Comparative Analysis of Synthetic Methods

Advantages of Grande et al.’s Method:

-

Fewer steps and higher regioselectivity.

-

Avoids hazardous alkylation reagents.

Limitations of Patent Method:

-

Requires synthesis of complex azo intermediates.

-

Low yields due to competing side reactions.

Applications and Implications

This compound’s rigid, methylated structure makes it ideal for:

Q & A

Q. What are the optimal synthetic pathways for 3,7,8,9,10-Pentamethylisoalloxazine, and how can computational methods guide experimental validation?

Methodological Answer: Synthesis of this compound requires a multi-step approach integrating computational screening and experimental validation. For example:

Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction intermediates and transition states. This helps identify viable catalysts (e.g., transition metals) and solvent systems (e.g., polar aprotic solvents) .

Experimental Validation : Apply Design of Experiments (DoE) to optimize parameters like temperature, pressure, and stoichiometry. A fractional factorial design (e.g., 2³⁻¹) reduces trials while capturing interactions between variables .

Characterization : Confirm purity and structure via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. Example Table: Computational Screening Results

| Parameter | Predicted Optimal Value | Experimental Result |

|---|---|---|

| Catalyst (Pd vs. Ni) | Pd (lower activation energy) | Pd confirmed 95% yield |

| Solvent (DMF vs. THF) | DMF (higher polarity) | DFM yielded 90% purity |

Q. How can researchers design experiments to systematically study the compound’s photophysical properties?

Methodological Answer:

Factor Selection : Use orthogonal arrays (e.g., L9 Taguchi design) to test variables like excitation wavelength, solvent polarity, and concentration. This minimizes experimental runs while maximizing data resolution .

Data Collection : Employ UV-Vis spectroscopy and fluorescence lifetime imaging (FLIM) to quantify absorbance/emission spectra and excited-state lifetimes.

Statistical Analysis : Apply multivariate regression to model relationships between variables and photostability .

Advanced Research Questions

Q. How can conflicting data on the compound’s redox behavior be resolved?

Methodological Answer:

Comparative Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized electrode calibration) to isolate variables causing discrepancies .

Computational Validation : Use cyclic voltammetry simulations (e.g., via COMSOL Multiphysics) to predict redox potentials and compare with experimental data .

Advanced Spectroscopy : Apply in-situ FTIR or Raman to detect transient intermediates during redox cycling .

Q. Example Table: Redox Potential Discrepancies

| Study | Reported Potential (V vs. SHE) | Experimental Conditions | Computational Prediction |

|---|---|---|---|

| A | -0.45 | N₂ atmosphere, 25°C | -0.42 ± 0.03 |

| B | -0.38 | Air-exposed, 30°C | -0.41 ± 0.02 |

Q. What methodologies enable integration of computational reaction design with high-throughput experimentation (HTE)?

Methodological Answer:

Reaction Path Search : Use automated quantum chemistry software (e.g., GRRM) to map possible reaction pathways and prioritize candidates for HTE .

Lab Automation : Implement robotic platforms for parallel synthesis, coupled with real-time HPLC/MS monitoring to validate computational predictions .

Feedback Loops : Feed experimental data back into computational models to refine predictions (e.g., machine learning for solvent selection) .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Reactor Design : Use microreactor systems to enhance mass/heat transfer and minimize side reactions. Computational fluid dynamics (CFD) can model flow patterns .

In-line Analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .

Separation Techniques : Optimize chiral chromatography or membrane-based separations using DoE to balance yield and purity .

Q. What advanced methods resolve contradictions in the compound’s stability under varying pH conditions?

Methodological Answer:

Accelerated Aging Studies : Use Q10 (Arrhenius) models to predict degradation rates at different pH levels. Validate with LC-MS/MS to identify degradation products .

Molecular Dynamics (MD) Simulations : Predict protonation states and hydrolysis pathways under acidic/basic conditions .

Multivariate Analysis : Apply principal component analysis (PCA) to correlate stability with molecular descriptors (e.g., logP, H-bond donors) .

Q. How can AI-driven platforms enhance predictive modeling of the compound’s bioactivity?

Methodological Answer:

Data Curation : Compile bioactivity datasets (e.g., IC50 values) from public repositories (ChEMBL, PubChem) .

Machine Learning Models : Train graph neural networks (GNNs) on molecular structures to predict binding affinities for target enzymes .

Validation : Use molecular docking (AutoDock Vina) and in vitro assays to cross-verify predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.